Home > Products > Screening Compounds P20425 > 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one - 104902-93-4

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Catalog Number: EVT-3196499
CAS Number: 104902-93-4
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-inflammatory: []
  • Antimicrobial: [, ]
  • Anticancer: [, , ]
  • Antioxidant: []

(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound is an indole-based chalcone derivative (IC9) investigated for its anti-inflammatory effects. Research indicated its effectiveness in reducing inflammation in both in vitro and in vivo models. Specifically, IC9 effectively reversed the increase in reactive oxygen species (ROS) generation and inflammatory markers in LPS-activated RAW264.7 cells. []
  • Relevance: This compound shares a similar chalcone structure with 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one. Both compounds contain the α,β-unsaturated carbonyl system that defines chalcones, differing in the substituents attached to the aromatic rings. [] (https://www.semanticscholar.org/paper/d85814d51221af8deafd8d2f52bebfa158141395)

Ibrutinib

  • Compound Description: Ibrutinib is a known inhibitor of Bruton's tyrosine kinase (BTK). Researchers used its core pharmacophore as a starting point for developing novel epidermal growth factor receptor (EGFR) inhibitors. []
  • Relevance: While Ibrutinib itself is not a chalcone, its core pharmacophore, which was found to have moderate activity against the EGFR T790M mutant, served as the basis for developing a novel EGFR inhibitor (CHMFL-EGFR-202) that exhibits structural similarities to 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, particularly in the aromatic ring systems and linker moieties. [] (https://www.semanticscholar.org/paper/24b2a1f4df049184144e11c7141e93d39caa2a75)

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: This compound is a novel irreversible EGFR mutant kinase inhibitor. It demonstrated potent inhibitory activity against EGFR primary mutants and the drug-resistant mutant L858R/T790M. It also showed strong antiproliferative effects in EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []
  • Relevance: This compound was designed based on the core pharmacophore of Ibrutinib and represents a novel class of EGFR inhibitors that share structural similarities with 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one. While their core structures differ, both compounds share a prop-2-en-1-one moiety and exhibit potent biological activities, indicating potential commonalities in their binding mechanisms or target interactions.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This is a novel imidazole-containing chalcone synthesized and investigated for its potential antifungal properties, specifically against Aspergillus fumigatus. []
  • Relevance: This compound belongs to the chalcone class, sharing the core α,β-unsaturated carbonyl system with 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one. The differences lie in the specific substituents attached to the aromatic rings, highlighting the diversity within the chalcone family and the potential for exploring these variations for specific biological activities. [] (https://www.semanticscholar.org/paper/1f46d4ba05c31365997f888d21cea9e47b0f5fe4)

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This novel imidazole-containing chalcone was synthesized for evaluation of its antifungal activity, particularly against Aspergillus fumigatus. []
  • Relevance: Similar to the previous compound, this molecule also falls under the chalcone class, sharing the core α,β-unsaturated carbonyl structure with 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one. The structural variations are primarily in the substituents on the aromatic rings. [] (https://www.semanticscholar.org/paper/a2c00a3e7ba4a8544d643ebf41aec61c8184c357)

1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative served as a starting material for synthesizing a series of substituted pyrazole and pyrimidine derivatives, aiming to develop potential SARS-CoV 3C-like protease inhibitors. []
  • Relevance: This compound, being a chalcone derivative, shares the core structural motif of 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one. The research highlights the versatility of the chalcone scaffold for developing compounds with potential antiviral activity against SARS-CoV 3C-like protease. [] (https://www.semanticscholar.org/paper/467467281292a643cfff9ee2027976148d1e7fd7)
Classification

The compound is classified as an acrylamide derivative due to the presence of the prop-2-en-1-one moiety, which contributes to its reactivity and potential applications in various chemical reactions. Its structural components include both a dihydroisoquinoline unit and an α,β-unsaturated carbonyl group, making it a subject of interest for further research in drug development and organic synthesis.

Synthesis Analysis

The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves multi-step organic reactions.

Synthetic Routes

  1. Formation of Dihydroisoquinoline Moiety:
    • This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone. This reaction is crucial for constructing the isoquinoline framework.
  2. Formation of Prop-2-en-1-one Moiety:
    • The introduction of the α,β-unsaturated carbonyl group can be accomplished via Michael addition or similar reactions that allow for the formation of double bonds adjacent to carbonyl functionalities.
  3. Coupling Reaction:
    • The final step involves coupling the dihydroisoquinoline with the prop-2-en-1-one moiety, potentially using coupling agents or conditions that facilitate the formation of stable bonds between these two structural units.

Technical Parameters

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalysts to optimize yield and purity. For example, reactions might be conducted under inert atmospheres to prevent oxidation or moisture interference.

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one can be described using several key features:

Structural Data

  • Molecular Formula: C13H13N
  • Molecular Weight: Approximately 199.25 g/mol
  • IUPAC Name: 1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Structural Characteristics

The compound exhibits:

  • A dihydroisoquinoline ring, which contributes to its biological activity.
  • An α,β-unsaturated carbonyl group, which is known for its reactivity in Michael additions and other nucleophilic attack reactions.
Chemical Reactions Analysis

The chemical reactivity of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is primarily influenced by its functional groups:

Key Reactions

  1. Michael Addition: The α,β-unsaturated carbonyl group can undergo nucleophilic addition by various nucleophiles, leading to diverse derivatives.
  2. Condensation Reactions: It may participate in condensation reactions with amines or alcohols, forming more complex structures.
  3. Reduction Reactions: The carbonyl functionality can be reduced to alcohols or other derivatives under suitable conditions.

Technical Parameters

Conditions such as pH, temperature, and choice of solvents significantly affect the outcomes of these reactions.

Mechanism of Action

The mechanism of action for compounds like 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is often linked to their interaction with biological targets:

Biological Targets

Research suggests that isoquinoline derivatives may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neurological pathways and potentially exhibiting anxiolytic or sedative effects.

Mechanistic Insights

The proposed mechanism involves:

  • Binding to specific receptors due to structural complementarity.
  • Modulation of receptor activity through conformational changes upon binding.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data

Data on melting point and boiling point may vary based on purity and synthesis methods but are crucial for practical applications in laboratories.

Applications

The applications of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one extend across various fields:

Scientific Applications

  1. Medicinal Chemistry: Potential use as a lead compound for developing new therapeutic agents targeting neurological disorders.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules due to its reactive functionalities.
  3. Pharmacological Studies: Investigated for its role in modulating neurotransmitter systems which could lead to novel treatments for anxiety or depression.

Properties

CAS Number

104902-93-4

Product Name

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2

InChI Key

FEHCAXYVAIQYCK-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC2=CC=CC=C2C1

Canonical SMILES

C=CC(=O)N1CCC2=CC=CC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.